molecular formula C10H20O2 B119938 1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane CAS No. 143970-18-7

1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane

Cat. No. B119938
M. Wt: 172.26 g/mol
InChI Key: MRHJLSVXRAIRDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane, commonly known as cumene hydroperoxide, is a widely used organic peroxide in various industrial applications. It is a colorless liquid with a characteristic odor and is highly reactive due to the presence of an unstable peroxide bond. Cumene hydroperoxide is primarily used as an initiator in the production of phenol and acetone, which are important industrial chemicals.

Mechanism Of Action

Cumene hydroperoxide is a strong oxidizing agent and can react with a wide range of organic compounds. The peroxide bond in cumene hydroperoxide is highly unstable and can easily break down to form free radicals. These free radicals can initiate chain reactions in various chemical processes, such as polymerization, oxidation, and reduction.

Biochemical And Physiological Effects

Cumene hydroperoxide is known to cause oxidative stress in living cells and can lead to cell damage and death. It has been shown to induce lipid peroxidation, which is a common mechanism of cell damage. Cumene hydroperoxide can also affect the activity of various enzymes in the body, leading to changes in metabolic pathways.

Advantages And Limitations For Lab Experiments

Cumene hydroperoxide is a highly reactive compound and can be used as a powerful oxidizing agent in various laboratory experiments. Its high reactivity makes it useful in studying the kinetics and mechanisms of chemical reactions. However, its instability and potential for thermal runaway make it a hazardous compound to handle and store.

Future Directions

1. Development of safer and more stable organic peroxides for industrial applications.
2. Investigation of the role of cumene hydroperoxide in oxidative stress and cell damage.
3. Study of the effects of cumene hydroperoxide on metabolic pathways and enzyme activity.
4. Development of new methods for the synthesis of cumene hydroperoxide.
5. Exploration of the potential of cumene hydroperoxide as a radical initiator in new polymerization reactions.

Synthesis Methods

Cumene hydroperoxide is synthesized by the oxidation of cumene, which is a mixture of isopropylbenzene and alpha-methylstyrene. The oxidation process is carried out using air or oxygen in the presence of a catalyst, usually a cobalt or manganese salt. The reaction is exothermic and requires careful temperature control to avoid thermal runaway.

Scientific Research Applications

Cumene hydroperoxide is widely used in scientific research as a source of free radicals for various applications. It is used as a model compound for studying the kinetics and mechanisms of peroxide decomposition, which is important in understanding the safety and stability of organic peroxides. Cumene hydroperoxide is also used as a radical initiator in polymerization reactions to produce high molecular weight polymers.

properties

CAS RN

143970-18-7

Product Name

1-Hydroperoxy-4-methyl-1-propan-2-ylcyclohexane

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

1-hydroperoxy-4-methyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C10H20O2/c1-8(2)10(12-11)6-4-9(3)5-7-10/h8-9,11H,4-7H2,1-3H3

InChI Key

MRHJLSVXRAIRDK-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)(C(C)C)OO

Canonical SMILES

CC1CCC(CC1)(C(C)C)OO

synonyms

Hydroperoxide, 4-methyl-1-(1-methylethyl)cyclohexyl, trans- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.